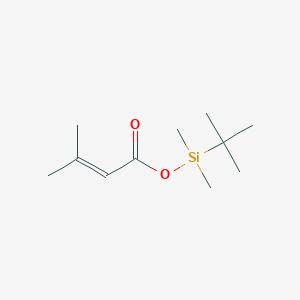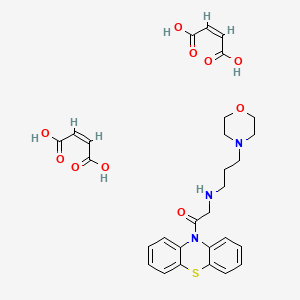![molecular formula C19H23NO2 B14332987 Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate CAS No. 105855-20-7](/img/structure/B14332987.png)
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a naphthalene ring attached to a piperidine ring via a methyl group, and an ethyl ester functional group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate typically involves the reaction of naphthalen-2-ylmethylamine with ethyl 2-oxo-2-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of new materials and chemicals for industrial processes, including the production of polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 1-[(phenyl)methyl]piperidine-2-carboxylate: Similar structure but with a phenyl group instead of a naphthalene ring.
Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position of the piperidine ring.
These compounds share similar chemical properties and reactivity but may differ in their biological activity and applications due to variations in their molecular structure .
Eigenschaften
CAS-Nummer |
105855-20-7 |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
ethyl 1-(naphthalen-2-ylmethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)18-9-5-6-12-20(18)14-15-10-11-16-7-3-4-8-17(16)13-15/h3-4,7-8,10-11,13,18H,2,5-6,9,12,14H2,1H3 |
InChI-Schlüssel |
YPAUGFZKOCVJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCCCN1CC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


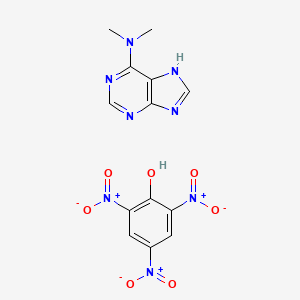
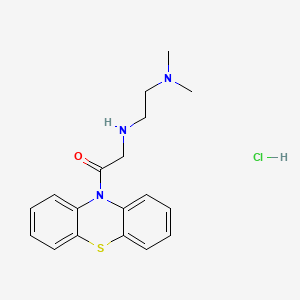
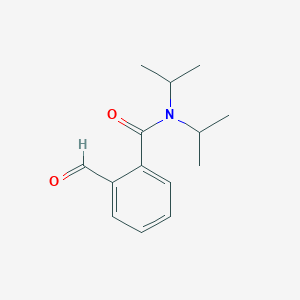
![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)

![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
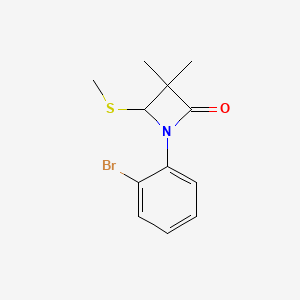

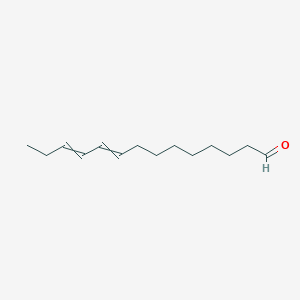

![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
